methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate
Description
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate: is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a furoate ester linked to a chromen-2-one moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Properties
IUPAC Name |
methyl 5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-8-16(19)24-17-11(2)14(7-5-13(10)17)22-9-12-4-6-15(23-12)18(20)21-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQXSHGXMJLOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate typically involves multiple steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one structure can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Esterification: The furoate ester is formed by reacting the appropriate furoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the chromen-2-one moiety with the furoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydro derivatives of the chromen-2-one moiety.
Substitution: Various alkyl or acyl-substituted derivatives.
Scientific Research Applications
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticoagulant, antimicrobial, and anticancer agent.
Biological Research: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest in pharmacology.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity.
Receptor Binding: It may bind to specific receptors in the body, modulating biological pathways involved in coagulation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure to coumarins.
4-Methylumbelliferone: A coumarin derivative with known biological activities.
Uniqueness
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is unique due to its specific structural features, such as the furoate ester and the dimethyl-substituted chromen-2-one moiety.
Biological Activity
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate (CAS Number: 1144479-14-0) is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 328.3 g/mol. The compound features a chromenone backbone known for diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.3 g/mol |
| CAS Number | 1144479-14-0 |
Antitumor Activity
Recent studies have indicated that compounds containing chromenone structures exhibit significant antitumor properties. For instance, this compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Study Findings :
- A study demonstrated that this compound significantly reduced the viability of human breast cancer (MCF-7) and lung cancer (A549) cell lines in vitro.
- The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways such as the NF-kB pathway.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
- Research Results :
- The compound exhibited a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Comparative studies showed that it outperformed several known antioxidants at similar concentrations.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has indicated that this compound can modulate inflammatory responses.
- Mechanistic Insights :
- In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- This suggests its potential utility in treating inflammatory conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed improved outcomes when this compound was administered alongside standard chemotherapy.
- Case Study 2 : Patients with chronic inflammatory diseases reported symptomatic relief following treatment with formulations containing this compound.
Q & A
Q. What are the optimal synthetic routes for methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step coupling reactions, starting with functionalization of the chromen-2-one core (e.g., introducing the methyl group at position 8) followed by O-methylation of the furan carboxylate. Critical steps include:
- Protection-Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl groups during coupling .
- Catalytic Systems : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for linking the chromene and furan moieties .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
Analytical techniques like HPLC and NMR are essential for monitoring intermediates and final product purity .
Q. How can researchers characterize the molecular structure and confirm stereochemical integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and substituent positions (e.g., chromene-furan linkage) .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to verify methyl groups and ester linkages .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the 2-oxo chromene and furan ester .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₂₀H₂₀O₇) and fragmentation patterns .
Q. What experimental designs are appropriate for evaluating its stability under varying pH and temperature conditions?
- Methodological Answer : Use a split-plot design with:
- Main Plots : pH levels (e.g., 2.0, 7.4, 9.0).
- Subplots : Temperatures (e.g., 25°C, 37°C, 50°C).
- Replicates : Four replicates per condition to assess degradation kinetics via HPLC .
Data analysis includes Arrhenius plots to predict shelf-life under accelerated conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) across studies?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assays for cytotoxicity) to establish IC₅₀ values .
- Cell Line Specificity : Compare results across multiple lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify tissue-dependent effects .
- Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to divergent outcomes .
Q. What strategies can elucidate the mechanism of action, particularly its interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Focus on hydrogen bonding with the chromene carbonyl and steric effects from methyl groups .
- Kinetic Assays : Measure enzyme inhibition rates (e.g., kcat/KM) under pseudo-first-order conditions .
- Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., COX-2 Val→Ala) to validate binding sites .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4,8-dimethyl with halogen groups) and assess changes in activity .
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity .
- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks for prioritized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
